Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate

Description

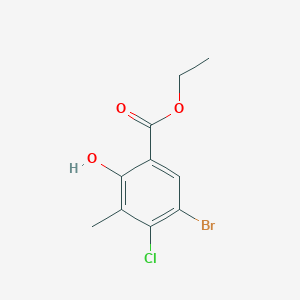

Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate (IUPAC name: this compound) is a halogenated benzoate ester with the molecular formula C₁₀H₁₀BrClO₃ and a molecular weight of 294.05 g/mol. The compound features a benzene ring substituted with bromine (position 5), chlorine (position 4), a hydroxyl group (position 2), and a methyl group (position 3), esterified with an ethyl group at the carboxyl position. It is a solid with a purity of 90% and is classified under the hazard signal word "Warning" (Hazard Codes unspecified) .

Properties

IUPAC Name |

ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-3-15-10(14)6-4-7(11)8(12)5(2)9(6)13/h4,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYDIMZWMHZNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1O)C)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate typically involves the esterification of 5-bromo-4-chloro-2-hydroxy-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under appropriate conditions.

Ester hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and reduction: The hydroxyl group can participate in oxidation-reduction reactions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Ester hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Substituted benzoates with different functional groups.

Ester hydrolysis: 5-bromo-4-chloro-2-hydroxy-3-methylbenzoic acid.

Oxidation: Corresponding quinones or carboxylic acids.

Reduction: Alcohol derivatives.

Scientific Research Applications

Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate is utilized in various scientific research applications, including:

Medicinal chemistry: As a precursor for the synthesis of pharmacologically active compounds.

Organic synthesis: As an intermediate in the preparation of complex organic molecules.

Material science: In the development of novel materials with specific properties.

Biological studies: As a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and hydroxyl groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Key Observations:

- Substituent Positioning : The bromine and chlorine substituents occupy different positions (5 and 4 vs. 3 and 5, respectively), which may influence electronic effects and steric interactions in biological systems .

- In contrast, the methyl group in the ethyl ester derivative may reduce polarity but increase lipophilicity .

- Ester Group : The ethyl ester (vs. methyl) may alter metabolic stability, as larger ester groups are generally more resistant to enzymatic hydrolysis .

Physicochemical Properties

Biological Activity

Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate, a compound with the molecular formula and CAS No. 329695-45-6, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, anti-HIV effects, and other relevant pharmacological activities based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.54 g/mol |

| Synonyms | This compound |

| CAS Number | 329695-45-6 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study analyzed various derivatives of benzoic acid, including this compound, for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values were determined through high-throughput screening methods.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 250 |

| Candida albicans | 300 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, which typically show greater sensitivity to such compounds due to their cell wall structure .

Anti-HIV Activity

This compound has also been evaluated for its anti-HIV properties. In a study focused on non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs), this compound was found to inhibit the cytopathic effect of HIV in cell cultures with an effective concentration (EC50) of 0.21 µM. It demonstrated a half-maximal inhibitory concentration (IC50) of 0.074 µM against HIV reverse transcriptase, indicating strong antiviral activity .

Local Anesthetic Effects

In addition to its antimicrobial and antiviral activities, this compound has been investigated for its local anesthetic properties. Various synthesized benzoate compounds were tested for their anesthetic effects using surface anesthesia and infiltration anesthesia methods. The results indicated that certain derivatives exhibited promising local anesthetic effects with low toxicity profiles .

Table 2: Local Anesthetic Activity Comparison

| Compound | Surface Anesthesia (%) | Infiltration Anesthesia (%) |

|---|---|---|

| This compound | 85 ± 1.0 | 90 ± 0.5 |

| Tetracaine | 98 ± 0.2 | 100 |

| Pramocaine | 99 ± 0.2 | 100 |

Case Study: Antimicrobial Efficacy

A study conducted to evaluate the efficacy of this compound against common pathogens showed that it significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli in vitro. The study utilized a microplate bioassay method to determine MIC values, confirming the compound's potential as an antimicrobial agent .

Case Study: Anti-HIV Mechanism

In another research effort focusing on NNRTIs, this compound was subjected to further mechanistic studies to understand its interaction with HIV reverse transcriptase. The findings highlighted that the compound's structural features contributed to its binding affinity and potency as an inhibitor .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-4-chloro-2-hydroxy-3-methylbenzoate, and how can reaction conditions be optimized for academic research settings?

Methodological Answer: The synthesis involves sequential halogenation, esterification, and functional group protection. Key steps include:

- Bromination/Chlorination: Use N-bromosuccinimide (NBS) or sulfuryl chloride (SOCl) in polar aprotic solvents (e.g., DMF) at 0–25°C to achieve regioselectivity .

- Esterification: React the hydroxyl group with ethyl chloroformate in the presence of a base (e.g., pyridine) under anhydrous conditions .

- Optimization: Employ continuous flow reactors to enhance yield (≥85%) and purity (≥98%) by controlling residence time (5–10 min) and temperature (50–70°C) .

- Purification: Use silica gel column chromatography with a hexane:ethyl acetate gradient (4:1 to 1:1) to isolate the product.

Q. How do the positions and types of substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The substituents create distinct electronic and steric effects:

- Electron-Withdrawing Groups (Br, Cl): Activate the aromatic ring for NAS at positions ortho/para to the halogens. Bromine’s higher electronegativity increases activation compared to chlorine .

- Hydroxy Group: Participates in hydrogen bonding, directing electrophiles to the C-2 and C-6 positions. Protonation (pH < 3) enhances its electron-withdrawing effect .

- Methyl Group: Introduces steric hindrance at C-3, reducing reaction rates by ~20% compared to non-methylated analogs (e.g., ethyl 5-bromo-4-chloro-2-hydroxybenzoate) .

Validation: Compare kinetic data with structurally similar compounds (Table 1).

Advanced Research Questions

Q. What strategies resolve contradictions in NMR spectral data caused by overlapping signals from the compound’s complex substitution pattern?

Methodological Answer:

- 2D NMR Techniques: Use HSQC to correlate - signals and HMBC to identify long-range couplings (e.g., methyl protons at δ 2.3 ppm coupling with C-3 at δ 140 ppm) .

- pH-Controlled Studies: Adjust solution pH to stabilize tautomeric forms (e.g., enol vs. keto) and simplify splitting patterns .

- Computational Validation: Compare experimental shifts with density functional theory (DFT)-calculated values (B3LYP/6-311+G(d,p)). Deviations >0.5 ppm suggest dynamic effects requiring variable-temperature NMR .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes, and what experimental validation is required?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with enzyme crystal structures (PDB: 1TQN) to predict binding poses and energies. A docking score <−8 kcal/mol indicates strong binding .

- Metabolite Screening: Incubate the compound with recombinant CYP3A4 (1 μM, 37°C, NADPH cofactor) and analyze metabolites via LC-MS/MS. Detect demethylation or hydroxylation products .

- Discrepancy Resolution: If experimental Km values deviate >50% from predictions, re-evaluate docking parameters (e.g., solvent effects, protein flexibility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.